molecular formula C14H14N2O4S B14863294 dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate

dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate

Cat. No.: B14863294
M. Wt: 306.34 g/mol
InChI Key: PYIJYADXJPXWGU-UHFFFAOYSA-N
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Description

Dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate is a heterocyclic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate typically involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents in the presence of a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features provides the compound with distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

dimethyl 6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5,8-dicarboxylate

InChI

InChI=1S/C14H14N2O4S/c1-19-13(17)8-6-4-3-5-7(6)16-12-9(8)10(15)11(21-12)14(18)20-2/h3-5,15H2,1-2H3

InChI Key

PYIJYADXJPXWGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(SC2=NC3=C1CCC3)C(=O)OC)N

Origin of Product

United States

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